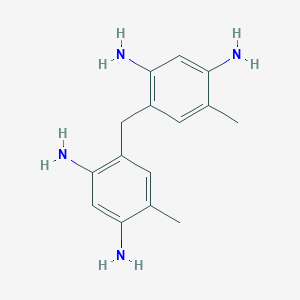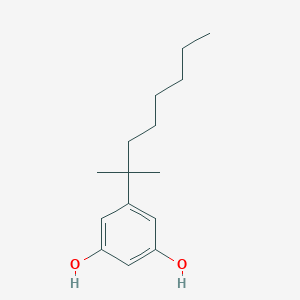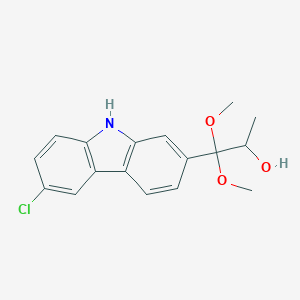
Tert-butyl (2-aminophenyl)carbamate
Overview
Description
Tert-butyl (2-aminophenyl)carbamate (TBC) is an organic compound that is used in a variety of scientific research applications. It is a derivative of carbamic acid and is a white crystalline solid with a melting point of 105-106°C. TBC has a wide range of uses in the laboratory due to its unique properties, such as its low solubility in water, its high thermal stability, and its ability to form stable complexes with metal ions. It is also used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been explored using lipase-catalyzed transesterification. Candida antarctica lipase B (CAL-B) was used to achieve excellent enantioselectivity, leading to the production of optically pure enantiomers (Piovan, Pasquini, & Andrade, 2011).
Synthesis Methodologies
A rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in the synthesis of biologically active compounds like omisertinib, was established. This method involves acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes showed their ability to undergo metalation between nitrogen and silicon, followed by efficient reaction with various electrophiles. This process was used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Asymmetric Mannich Reaction
Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate was synthesized through an asymmetric Mannich reaction. This method highlights the application of tert-butyl phenylcarbamates in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Glycosylative Transcarbamylation
Tert-butyl carbamates reacted under glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates. This reaction has been used to generate unnatural glycopeptide building blocks, demonstrating the versatility of tert-butyl carbamates in glycoconjugate synthesis (Henry & Lineswala, 2007).
Deprotection Studies
Aqueous phosphoric acid has been found effective for the deprotection of tert-butyl carbamates, esters, and ethers, offering good selectivity and preserving the stereochemical integrity of the substrates. This method is environmentally benign and applicable to a range of acid-sensitive groups (Li et al., 2006).
Mechanism of Action
Target of Action
Tert-butyl (2-aminophenyl)carbamate is a chemical compound that has been studied for its potential use in the synthesis of novel benzimidazoles . These benzimidazoles could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds . .
Mode of Action
It’s known that the compound exhibits π···h interactions that precipitate conformational variations and an asymmetric unit with two crystallographically-independent molecules .
Biochemical Pathways
This compound is used as a precursor in the synthesis of benzimidazole heterocyclic compounds . Benzimidazoles have broad-spectrum disease activity and are used in the treatment of various diseases, including tuberculosis
Result of Action
It’s known that the compound can precipitate conformational variations in its structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, it’s known that the compound can crystallize in different forms, or polymorphs, under different conditions . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFBLNQOSFGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350275 | |
| Record name | Tert-butyl (2-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146651-75-4 | |
| Record name | Tert-butyl (2-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)








